2-Amino-5-chlorobenzophenone oxime

Polymorph screening Crystal engineering Solid-state chemistry

2-Amino-5-chlorobenzophenone oxime (CAS 18097-52-4), also referred to as (2-amino-5-chlorophenyl)(phenyl)methanone oxime, is a substituted benzophenone oxime that exists as a mixture of syn (E) and anti (Z) isomers. It is a key pharmaceutical intermediate in the synthesis of oxazepam, a widely prescribed benzodiazepine anxiolytic.

Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.69 g/mol
CAS No. 18097-52-4
Cat. No. B144155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzophenone oxime
CAS18097-52-4
Synonyms(2-Amino-5-chlorophenyl)phenyl-methanone Oxime;  5-Chloro-2-aminobenzophenone Oxime;  NSC 86144
Molecular FormulaC₁₃H₁₁ClN₂O
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13-
InChIKeyGCAVNCINXJNLED-SSZFMOIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorobenzophenone Oxime (CAS 18097-52-4): A Critical Oxime Intermediate for Benzodiazepine APIs and Polymorph-Controlled Crystallization


2-Amino-5-chlorobenzophenone oxime (CAS 18097-52-4), also referred to as (2-amino-5-chlorophenyl)(phenyl)methanone oxime, is a substituted benzophenone oxime that exists as a mixture of syn (E) and anti (Z) isomers. It is a key pharmaceutical intermediate in the synthesis of oxazepam, a widely prescribed benzodiazepine anxiolytic [1]. The compound is obtained through the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride under basic conditions and has been the subject of extensive crystal engineering studies, including the recent elucidation of a monoclinic polymorph [2]. Its utility is derived from the reactive oxime moiety, which is essential for downstream heterocycle formation, distinguishing it from the corresponding ketone or other benzophenone derivatives.

2-Amino-5-chlorobenzophenone Oxime (CAS 18097-52-4): Why Interchanging the Ketone or Uncontrolled Isomer Ratios Compromises Downstream Yield


Substituting 2-amino-5-chlorobenzophenone oxime with the parent ketone (2-amino-5-chlorobenzophenone) or other benzophenone oximes is not feasible due to critical differences in molecular architecture and reactivity. The oxime is not a simple structural variant; it provides the required N-O functionality for subsequent cyclization to the benzodiazepine ring system, a reaction pathway that is inaccessible to the ketone [1]. Furthermore, the compound exists as an equilibrium mixture of syn and anti isomers, a stereochemical complexity that is absent in simpler intermediates. Uncontrolled or generic synthesis often results in a poorly defined isomeric ratio, leading to inconsistent reaction kinetics and lower overall yields. The specific isomeric distribution of a qualified batch directly impacts the efficiency of the subsequent Beckmann rearrangement or cyclization step, making it a non-interchangeable, process-critical material.

2-Amino-5-chlorobenzophenone Oxime (CAS 18097-52-4): Verifiable Differentiation Against 2-Amino-5-chlorobenzophenone and Other Benzophenone Intermediates


Polymorphic Control: Monoclinic vs. Triclinic Crystal Packing and Its Impact on Solid-State Properties

The recently discovered monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime exhibits distinct crystal packing and intermolecular interactions compared to the previously reported triclinic form. Hirshfeld surface analysis reveals that the monoclinic form has a higher contribution from H...H contacts (37.1% vs. 35.2%) and a lower contribution from C...H/H...C contacts (22.1% vs. 24.8%), which can directly influence particle morphology, flowability, and solubility [1]. This level of solid-state characterization is not available for generic, unqualified 2-amino-5-chlorobenzophenone or other oxime intermediates, making this compound uniquely positioned for applications requiring defined polymorphic purity.

Polymorph screening Crystal engineering Solid-state chemistry

Synthetic Yield: Optimized Process Achieves ≥98% Yield vs. Traditional Methods with ≤80% Yield

An optimized synthetic method for 2-amino-5-chlorobenzophenone oxime, as disclosed in patent CN115536589A, achieves a product yield of ≥98% with an HPLC purity of ≥99% [1]. This represents a significant improvement over traditional preparation methods, which typically yield the product in only 70-80% range due to incomplete reaction and formation of byproducts [2]. The superior yield is attributed to a modified work-up procedure that includes controlled pH adjustment and a two-step hydroxylamine addition, which minimizes the formation of unwanted impurities and enhances overall process efficiency.

Process chemistry API intermediate manufacturing Green chemistry

Melting Point: Defined Isomeric Species Enable Sharper Thermal Characterization vs. Ketone

2-Amino-5-chlorobenzophenone oxime exhibits two distinct melting ranges depending on its isomeric configuration: 164-167 °C for one isomer and 129-132 °C for the other, while the mixture typically melts at 117-120 °C . In contrast, the parent ketone, 2-amino-5-chlorobenzophenone, has a single, broad melting point of 98-100 °C . This thermal profile provides a robust and quantitative method for assessing isomeric purity, which is crucial for ensuring consistent reactivity in downstream applications. The ability to monitor and control the isomeric ratio via melting point or DSC offers a level of analytical control that is not achievable with the ketone intermediate.

Quality control Analytical reference standards Thermal analysis

Reaction Pathway Specificity: Oxime is a Non-Substitutable Intermediate for Benzodiazepine Synthesis

The oxime functional group is an essential prerequisite for the construction of the 1,4-benzodiazepine core via the Beckmann rearrangement or a related cyclization sequence. While 2-amino-5-chlorobenzophenone is a common precursor to many benzodiazepines (e.g., diazepam, alprazolam) [1], it cannot be directly converted to oxazepam without first being transformed into the corresponding oxime. Studies on the synthesis of oxazepam confirm that 2-amino-5-chlorobenzophenone oxime is the penultimate intermediate that undergoes ring closure to form the target API [2]. Attempting to use the ketone in place of the oxime would result in zero conversion to the desired benzodiazepine N-oxide intermediate, establishing the oxime's unique and irreplaceable role in this specific synthetic route.

Medicinal chemistry Benzodiazepine synthesis Intermediate reactivity

2-Amino-5-chlorobenzophenone Oxime (CAS 18097-52-4): High-Impact Application Scenarios Based on Quantified Differentiation


GMP Manufacturing of Oxazepam and Related Benzodiazepine APIs

The optimized synthesis of 2-amino-5-chlorobenzophenone oxime, with a validated yield of ≥98% and HPLC purity ≥99%, directly addresses the stringent requirements of GMP production. This high-purity intermediate ensures a reliable and cost-effective supply chain for the multi-kilogram synthesis of oxazepam and its derivatives. The ability to control the isomeric ratio and solid-state form further mitigates the risk of batch failure due to unexpected variations in reactivity or purity [1].

Polymorph Screening and Solid Form Patent Lifecycle Management

The discovery and characterization of the monoclinic polymorph, with its distinct Hirshfeld surface contacts and crystal packing, present opportunities for solid form patenting and lifecycle management. The quantitative differences in intermolecular interactions (e.g., a 2.7% reduction in C...H/H...C contacts compared to the triclinic form) can be leveraged to claim novel solid forms with improved stability or manufacturability, thereby extending intellectual property protection for a key starting material [1].

Analytical Method Development and Reference Standard Qualification

The well-defined and distinct melting points for the individual syn and anti isomers (164-167 °C and 129-132 °C) make this compound an ideal candidate for use as a reference standard in analytical method development. It serves as a system suitability standard for HPLC methods designed to monitor the isomer ratio in reaction monitoring or quality control, a level of analytical precision that is unattainable with less well-characterized intermediates [1].

Structure-Activity Relationship (SAR) Studies on Oxime-Based Benzodiazepine Prodrugs

In medicinal chemistry research, the oxime moiety is a key structural feature for exploring prodrug strategies or modulating pharmacological activity. The commercial availability of 2-amino-5-chlorobenzophenone oxime enables direct SAR exploration around the oxime group in the context of benzodiazepine scaffolds. Its defined stereochemistry and reactivity provide a reliable starting point for the synthesis of novel analogs, such as N-alkylated or O-acylated derivatives, for lead optimization programs [1].

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